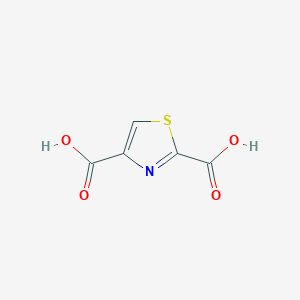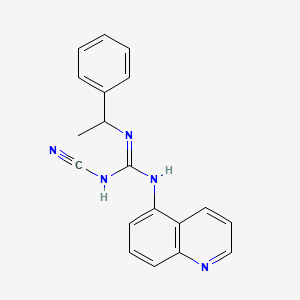
2-(6-Hydroxy-2-naphthyl)-4,5-dihydrothiazole-4-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(6-Hydroxy-2-naphthyl)-4,5-dihydrothiazole-4-carboxylic Acid is a complex organic compound that features a naphthyl group, a thiazole ring, and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(6-Hydroxy-2-naphthyl)-4,5-dihydrothiazole-4-carboxylic Acid typically involves multi-step organic reactions One common synthetic route starts with the preparation of the naphthyl derivative, followed by the formation of the thiazole ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(6-Hydroxy-2-naphthyl)-4,5-dihydrothiazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The naphthyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of naphthyl ketones or aldehydes.
Reduction: Formation of naphthyl alcohols.
Substitution: Formation of brominated or nitrated naphthyl derivatives.
Wissenschaftliche Forschungsanwendungen
®-2-(6-Hydroxy-2-naphthyl)-4,5-dihydrothiazole-4-carboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of ®-2-(6-Hydroxy-2-naphthyl)-4,5-dihydrothiazole-4-carboxylic Acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The thiazole ring and naphthyl group play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(6-Hydroxy-2-naphthyl)-4,5-dihydrothiazole-4-carboxylic Acid: (without the ®-configuration)
2-(6-Hydroxy-2-naphthyl)-thiazole-4-carboxylic Acid: (without the dihydro group)
2-(6-Hydroxy-2-naphthyl)-4,5-dihydrothiazole-4-methyl Ester: (with a methyl ester instead of a carboxylic acid)
Uniqueness
®-2-(6-Hydroxy-2-naphthyl)-4,5-dihydrothiazole-4-carboxylic Acid is unique due to its specific stereochemistry, which can significantly influence its biological activity and interaction with molecular targets. The presence of both the hydroxyl and carboxylic acid groups also provides versatility in chemical modifications and functionalization.
Eigenschaften
Molekularformel |
C14H11NO3S |
|---|---|
Molekulargewicht |
273.31 g/mol |
IUPAC-Name |
2-(6-hydroxynaphthalen-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C14H11NO3S/c16-11-4-3-8-5-10(2-1-9(8)6-11)13-15-12(7-19-13)14(17)18/h1-6,12,16H,7H2,(H,17,18) |
InChI-Schlüssel |
DYBTWQQNDQLASO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N=C(S1)C2=CC3=C(C=C2)C=C(C=C3)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromo-2-chloropyrido[3,4-d]pyrimidine](/img/structure/B13659420.png)





![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate](/img/structure/B13659466.png)



![2-(1-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-dimethylethanethioamide potassium salt trihydrate](/img/structure/B13659486.png)



